(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline were synthesized (as Fmoc-, Boc-, and free amino acids) in 2−5 steps. The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .Scientific Research Applications
Influenza Neuraminidase Inhibition
(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its potential in inhibiting influenza neuraminidase. A study reported the synthesis of similar compounds which demonstrated potent inhibition of neuraminidase, a key enzyme in the life cycle of the influenza virus. This research is significant as it contributes to the development of new anti-influenza agents (Wang et al., 2001).
Synthesis of Difluoromethylated Quinazolic Acid Derivatives
Another study explored the use of tert-butyl esters in the synthesis of difluoromethylated quinazolic acid derivatives. These compounds, including tert-butyl esters like (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, are important for the development of new types of cyclic amino acids (Hao et al., 2000).
NMR Applications in Peptides
The molecule has been used in the synthesis of amino acids with distinct conformational preferences for applications in NMR spectroscopy. This research is important for developing sensitive probes in medicinal chemistry (Tressler & Zondlo, 2014).
Synthesis of Novel Amino Acids and Peptidomimetics
Research has also been conducted on synthesizing novel amino acids and peptidomimetics using tert-butyl esters. This work is valuable for the synthesis of complex molecules in pharmaceutical research (Bovy & Rico, 1993).
Carboxylic Acid Activation
In another study, the activation of carboxylic acids using dialkyl pyrocarbonates was explored. This research provides insights into the synthesis of carboxylic acid anhydrides and esters, including those involving tert-butyl esters, which are essential in peptide and protein research (Pozdnev, 2009).
properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-6(13)4-7(14)8(11)12/h6-8H,4-5,13H2,1-3H3/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKSKJDQWDXKGU-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |
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